Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate is a synthetic organic compound characterized by the presence of a trimethoxyphenyl groupThe trimethoxyphenyl group is known for its versatility and bioactivity, making this compound a valuable subject for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to bind to specific sites on proteins and enzymes, inhibiting their activity. This compound can interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- Methyl 3,4,5-trimethoxycinnamate
- 3-(3,4,5-trimethoxyphenyl)propanoic acid
Comparison: Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate is unique due to the presence of both a keto group and a trimethoxyphenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced bioactivity and versatility in chemical reactions .
Properties
Molecular Formula |
C13H16O6 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H16O6/c1-16-10-6-8(5-9(14)13(15)19-4)7-11(17-2)12(10)18-3/h6-7H,5H2,1-4H3 |
InChI Key |
RDVGMXHMDAUMBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.